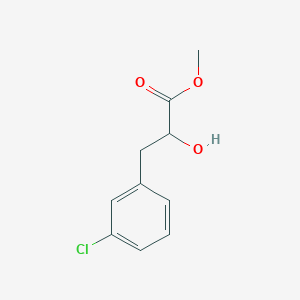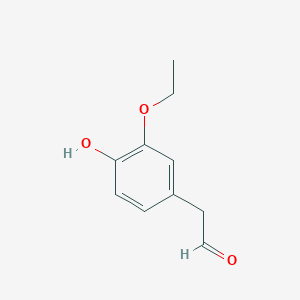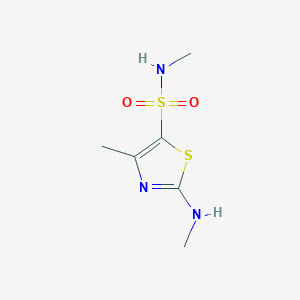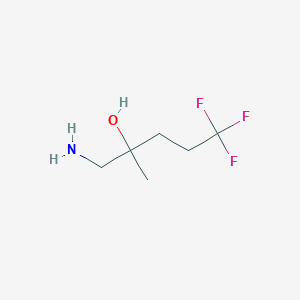
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyridine with a suitable cyclobutane derivative under controlled conditions. For example, the Negishi coupling reaction between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc chloride and 2-bromopyridine in the presence of a catalytic amount of Pd(PPh3)4 in THF under reflux for 20 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(4-Hydroxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
Reduction: Formation of 1-(4-Methoxypyridin-2-yl)-3-aminocyclobutane-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: Known for its interactions and mechanism of action in various biological systems.
Uniqueness
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific structural features, such as the combination of a methoxypyridine ring and a cyclobutane ring with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-(4-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-2-3-13-10(4-9)11(7-12)5-8(14)6-11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
LOXLTVYATSNHIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)C2(CC(=O)C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


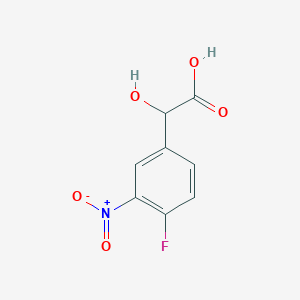
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
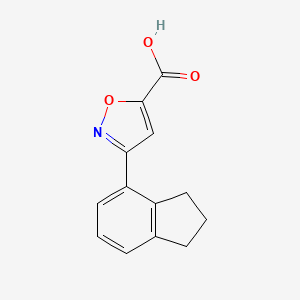
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
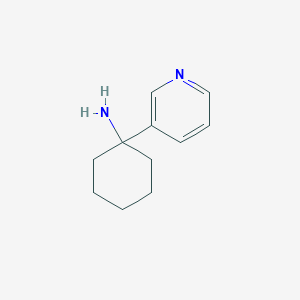
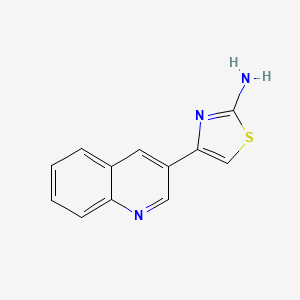
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)


![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
